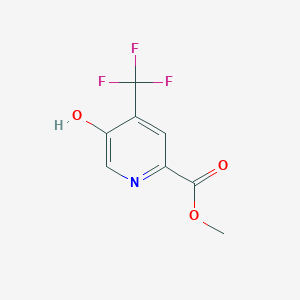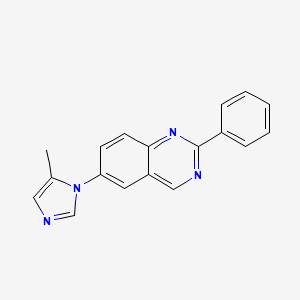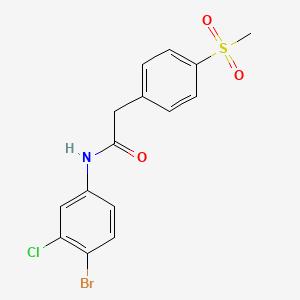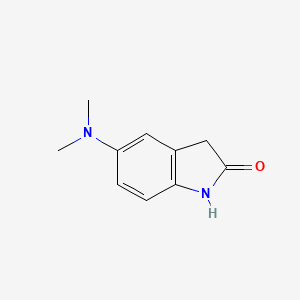![molecular formula C19H26N2OS B13889872 2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-tert-butylphenylamine with 2,5-dimethyl-1,3-thiazole-4-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thiazoles.
Scientific Research Applications
2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole
- 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the presence of both a tert-butylphenyl group and a thiazolyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2OS |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N2OS/c1-12(18-13(2)23-14(3)21-18)20-17(22)11-15-7-9-16(10-8-15)19(4,5)6/h7-10,12H,11H2,1-6H3,(H,20,22) |
InChI Key |
WCKZMJUXRSUGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)NC(=O)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

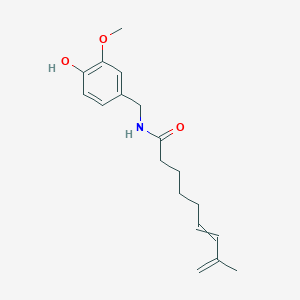
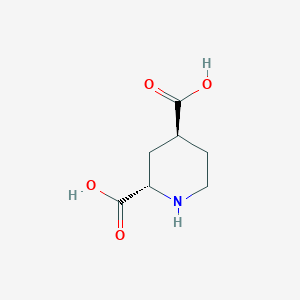
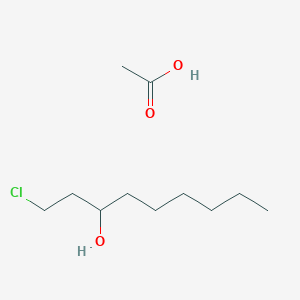
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)

